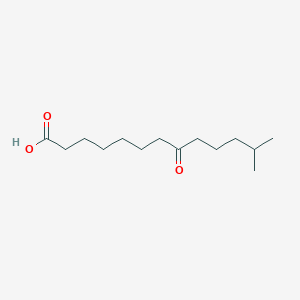

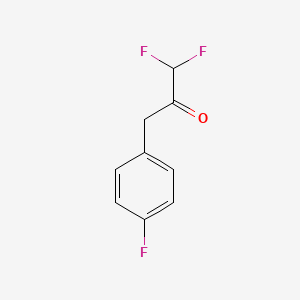

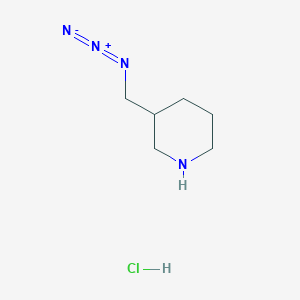

![molecular formula C6H11NO3S B2543202 4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol CAS No. 2470440-72-1](/img/structure/B2543202.png)

4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, which are structurally related to the compound of interest, involves the alkylation of the pyrrolidine enamine of ethyl 3-oxopiperidine-1-carboxylate. This key intermediate is then modified to introduce various substituents at the 6-position, such as benzyl and indolylmethyl groups . Similarly, the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives includes the introduction of an amide group at the C-4 position and various substitutions at the C-2 and C-8 positions. These synthetic approaches highlight the versatility of the spirocyclic scaffold in generating a diverse array of compounds with potential biological activities .

Molecular Structure Analysis

The molecular structure of 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol is not directly discussed in the provided papers. However, the related structures discussed involve spirocyclic frameworks with substitutions that significantly influence their biological activity. The presence of a thia (sulfur) atom and an azaspiro (nitrogen-containing spirocyclic) moiety suggests that the compound of interest may also exhibit unique chemical properties due to these heteroatoms .

Chemical Reactions Analysis

The research does not provide specific details on the chemical reactions involving 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol. However, the synthesis of related compounds indicates that spirocyclic derivatives can undergo reactions such as alkylation, which is a key step in modifying the core structure to obtain derivatives with desired biological properties . The reactivity of such compounds is likely influenced by the presence of heteroatoms and the strain induced by the spirocyclic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. Nonetheless, the structural analogs synthesized in these studies are designed to interact with biological targets, such as dopamine receptors and human coronavirus, suggesting that the physical and chemical properties of these compounds are optimized for bioavailability and target affinity . The spirocyclic compounds' solubility, stability, and ability to cross biological membranes would be critical factors in their pharmacological evaluation.

The studies describe the synthesis and pharmacological evaluation of spirocyclic compounds. In one case, the synthesized spirodecane derivatives were tested for dopamine agonist activity, with one compound showing potent activity in the cat cardioaccelerator nerve assay . Another study focused on the antiviral activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives against human coronavirus, identifying a compound with an EC50 value of 5.5 µM, which is comparable to a known coronavirus inhibitor . These case studies demonstrate the potential of spirocyclic compounds in therapeutic applications and the importance of structural modifications to achieve desired biological effects.

Applications De Recherche Scientifique

Multifunctional Modules for Drug Discovery

New classes of thia/oxa-azaspiro[3.4]octanes, including structures similar to 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol, have been synthesized to serve as novel, multifunctional modules for drug discovery. These spirocycles are designed for structural diversity and have also been approached through enantioselective synthesis methods (D. Li, M. Rogers-Evans, E. Carreira, 2013).

Antiviral Drug Development

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, sharing structural features with the compound of interest, demonstrated significant inhibitory activity against human coronavirus 229E replication. This highlights the compound's scaffold as a versatile chemical structure for antiviral drug development, specifically targeting coronaviruses (Çağla Begüm Apaydın, N. Cesur, A. Stevaert, L. Naesens, Z. Cesur, 2019).

Antimicrobial Agents

Spirothiazolidines and related derivatives have been developed as potential antimicrobial agents. The structure of 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol serves as a precursor or a structural motif in such compounds, showcasing their applicability in combating microbial infections. These compounds have been synthesized and evaluated for their antimicrobial properties, indicating the compound's potential in this domain (A. Al-Ahmadi, 1996).

Anticancer and Antidiabetic Research

Compounds containing the spirothiazolidine backbone, similar to 4,4-Dioxo-4lambda^6-thia-5-azaspiro[2.5]octan-7-ol, have been investigated for their anticancer and antidiabetic activities. Research has identified certain derivatives with significant activity against human breast carcinoma and liver carcinoma cell lines, as well as potential as alpha-amylase and alpha-glucosidase inhibitors. This underscores the compound's relevance in developing therapeutic agents for cancer and diabetes (E. M. Flefel, W. El-Sofany, R. A. Al-Harbi, M. El-Shahat, 2019).

Propriétés

IUPAC Name |

4,4-dioxo-4λ6-thia-5-azaspiro[2.5]octan-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c8-5-3-6(1-2-6)11(9,10)7-4-5/h5,7-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLGMALIFPVRHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CC(CNS2(=O)=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

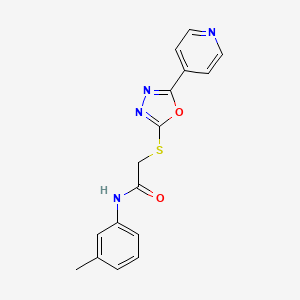

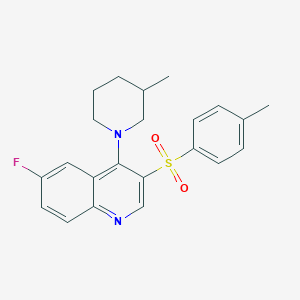

![2-[5-(Pyrrolidine-1-sulfonyl)thiophen-2-yl]acetic acid](/img/structure/B2543121.png)

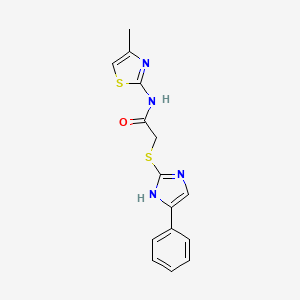

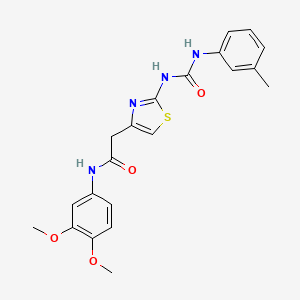

![(E)-N-[3-(4-Ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2543124.png)

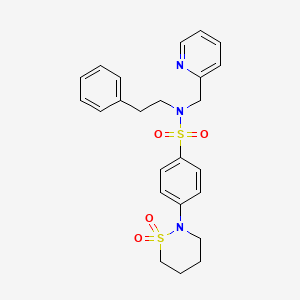

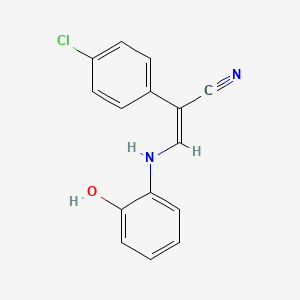

![[4-[(Z)-2-Cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate](/img/structure/B2543125.png)

![2-[[1-(2-Fluoroethyl)-5-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2543126.png)

![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)piperidine-4-carboxamide](/img/structure/B2543140.png)